Neoaureothin

Description

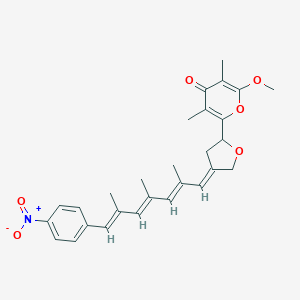

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3,5-dimethyl-6-[(4E)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO6/c1-17(11-18(2)13-22-7-9-24(10-8-22)29(31)32)12-19(3)14-23-15-25(34-16-23)27-20(4)26(30)21(5)28(33-6)35-27/h7-14,25H,15-16H2,1-6H3/b17-11+,18-13+,19-12+,23-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZICQJAGBLBAMJ-MFGUEIBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)C)C)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=C(C1=O)C)OC)C2C/C(=C\C(=C\C(=C\C(=C\C3=CC=C(C=C3)[N+](=O)[O-])\C)\C)\C)/CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28900-27-8 | |

| Record name | Neoaureothin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028900278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Origin and Isolation of Spectabilin

Advanced Purification Strategies for Spectabilin

Purity Assessment Methodologies

Assessing the purity of a chemical compound like Spectabilin is crucial for ensuring accurate research findings and reliable applications. Purity assessment involves determining the proportion of the target compound relative to other components (impurities) in a sample. nih.gov The methodologies employed depend on the nature of the compound and the required level of accuracy. nih.gov

Chromatographic methods are widely used for purity assessment. Techniques such as High-Performance Liquid Chromatography (HPLC) are frequently employed to determine the purity of Spectabilin, often cited with a purity threshold, such as >95% by HPLC. windows.netbioaustralis.com HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase, allowing for the detection and quantification of impurities. hellobio.com Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is another advanced chromatographic technique used for identifying and quantifying compounds, including in the context of analyzing natural product extracts. researchgate.netresearchgate.net

Spectroscopic techniques also play a vital role in assessing chemical purity and characterizing compounds. hellobio.comunizar-csic.estutorchase.com These methods analyze the interaction of a sample with electromagnetic radiation to obtain a characteristic spectrum or signal that acts as a "fingerprint" for the compounds present. unizar-csic.estutorchase.com By comparing the spectrum of a sample to that of a pure standard, impurities can be detected. tutorchase.com The intensity of signals in some spectroscopic methods is proportional to the concentration of the substance, allowing for quantitative purity determination. tutorchase.com

Common spectroscopic techniques used in chemical characterization and purity assessment include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and quantity of different components in a sample. hellobio.com Quantitative 1H NMR (qHNMR) is considered a versatile and orthogonal method for purity evaluation. nih.gov

Mass Spectrometry (MS): Measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of compounds, which helps in identification and purity assessment. eurekaselect.comresearchgate.nethellobio.com LC-MS/MS is a powerful combination for complex samples. eurekaselect.comresearchgate.netresearchgate.netresearchgate.net

UV-Vis Spectroscopy: Measures the absorption or transmission of light in the ultraviolet-visible range. hellobio.comunizar-csic.es This can be used to quantify substances that absorb in this region and detect the presence of impurities with distinct UV-Vis profiles. unizar-csic.es

Infrared (IR) Spectroscopy: Provides information about the vibrational modes of chemical bonds, offering a unique spectral fingerprint for identification and purity checking. hellobio.comunizar-csic.es

Other methods mentioned in the context of chemical purity assessment include physical comparison with a pure standard, determination of boiling and melting points, colorimetric methods, and elemental analysis. hellobio.commoravek.com While some of these methods can provide an indication of purity, analytical testing methods like chromatography and spectroscopy are generally more accurate and preferred for detailed purity assessment. moravek.com

The evaluation of impurity levels is fundamental for establishing specifications for chemical substances. nih.gov For pharmaceutical-grade materials, detailed characterization and quantification of impurities, often down to the 0.1% w/w level, are required. nih.govnih.gov Orthogonal methods, which are mechanistically different from the purification method, are recommended for purity assessment to ensure independent verification. nih.gov

Structural Elucidation and Biophysical Characterization of Spectabilin

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) was fundamental in establishing the elemental composition and connectivity of spectinabilin (B1678161). Early and modern MS techniques have provided crucial pieces of the structural puzzle.

While de novo sequencing is a term primarily used for peptides, the principles of fragmentation analysis in tandem mass spectrometry (MS/MS) are analogously applied to elucidate the structure of complex organic molecules like spectinabilin. ncsu.edu In this process, the intact molecule is ionized and then fragmented in the gas phase, and the resulting fragment ions are analyzed to piece together the original structure.

High-resolution mass spectrometry (HRMS) is essential for determining the exact mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. nih.govnih.gov In the initial characterization of spectinabilin, HRMS was used to confirm its molecular formula as C₂₈H₃₁NO₆. Current time information in CH.

This technique provides mass accuracy typically within a few parts per million (ppm), allowing differentiation between chemical formulas that would have the same nominal mass on a low-resolution instrument. The experimentally determined exact mass of spectinabilin would have been compared to the theoretical mass calculated for the proposed formula C₂₈H₃₁NO₆, providing strong evidence for this specific combination of atoms.

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₁NO₆ | Current time information in CH.nih.gov |

| Molar Mass | 477.557 g·mol⁻¹ | Current time information in CH.nih.gov |

| Ionization Mode | HRESIMS | acgpubs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy was the most powerful tool for elucidating the detailed atomic connectivity and stereochemistry of spectinabilin. Both ¹H and ¹³C NMR spectra provide a wealth of information. The original structural work relied on 100 MHz ¹H NMR, which, combined with decoupling experiments, allowed for the assignment of protons and the determination of their coupling relationships, revealing the structure of the polyene chain and the substitution patterns on the pyrone and phenyl rings. acgpubs.org

More recent studies on related derivatives utilize higher field instruments (e.g., 600 MHz) and a suite of two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to provide a complete and unambiguous assignment of all proton and carbon signals. These advanced techniques map out the entire carbon skeleton and confirm the placement of functional groups.

Below is a table summarizing the ¹H and ¹³C NMR chemical shift data for spectinabilin, compiled from foundational and subsequent studies.

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

| 1 | 162.1 (s) | - |

| 1a | 55.3 (q) | 3.85 (s) |

| 2 | 100.6 (s) | - |

| 2a | 7.0 (q) | 1.75 (s) |

| 3 | 182.8 (s) | - |

| 4 | 121.0 (s) | - |

| 4a | 9.3 (q) | 1.81 (s) |

| 5 | 157.0 (s) | - |

| 6 | 74.4 (d) | 4.41 (t, 7.3) |

| 7 | 38.2 (t) | 2.49 (dd, 15.0, 6.6), 2.71 (dd, 15.0, 7.9) |

| 8 | 138.1 (s) | - |

| 8a | 69.5 (t) | 3.54 (d, 13.1), 4.36 (d, 13.1) |

| 9 | 129.8 (d) | 5.31 (s) |

| 10 | 45.2 (s) | - |

| 10a | 29.0 (q) | 1.24 (s) |

| 11 | 126.8 (d) | 5.25 (s) |

| 12 | 131.9 (s) | - |

| 12a | 21.6 (q) | 1.82 (s) |

| 13 | 124.7 (d) | 5.87 (s) |

| 14 | 137.1 (s) | - |

| 14a | 22.8 (q) | 1.66 (s) |

| 15 | 57.4 (d) | 3.19 (s) |

| 16 | 149.5 (s) | - |

| 17 | 131.9 (d) | 7.39 (d, 8.5) |

| 18 | 123.5 (d) | 8.07 (d, 8.5) |

| 19 | 148.4 (s) | - |

| 20 | 123.5 (d) | 8.07 (d, 8.5) |

| 21 | 131.9 (d) | 7.39 (d, 8.5) |

Data compiled from studies on spectinabilin and its derivatives. acgpubs.orgacgpubs.org Note: Original data was recorded in CDCl₃ at 100 MHz, while comparative data for derivatives was recorded in C₅D₅N at 600 MHz, leading to slight variations.

Computational Chemistry and Molecular Modeling in Structure Elucidation

While the initial structure of spectinabilin was determined before the routine use of computational chemistry, modern structural analysis of complex natural products heavily relies on such methods. mdpi.comnih.gov Techniques like Density Functional Theory (DFT) are now commonly used to predict NMR chemical shifts. By comparing the predicted spectra of possible isomers with the experimental data, the correct relative stereochemistry can be confidently assigned.

Furthermore, molecular modeling is used to explore the low-energy conformations of the molecule. nih.goved.ac.uk For a flexible molecule like spectinabilin, understanding its preferred three-dimensional shape is crucial. These computational approaches can help rationalize the observed couplings in NMR and provide a more complete picture of the molecule's structure in solution.

Analysis of Post-Translational Modifications and Derivatives

Spectinabilin is a polyketide, a class of natural products synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). rsc.orgnih.govnih.gov Unlike proteins, which are synthesized on the ribosome and can be modified after translation, the core structure of spectinabilin is built in an assembly-line fashion by the PKS machinery. Therefore, the concept of "post-translational modifications" such as the formation of disulfide C-terminal loops does not apply to spectinabilin.

However, the biosynthesis of spectinabilin does involve tailoring steps that occur after the initial polyketide chain is assembled. These are analogous to post-translational modifications. A key event in spectinabilin biosynthesis is the formation of the furan (B31954) ring, which is catalyzed by a Cytochrome P450 monooxygenase. Current time information in CH. This oxidation and subsequent cyclization event is a critical "post-PKS" modification that finalizes the structure of the mature natural product. This enzymatic modification creates the stable tetrahydrofuranyl moiety observed in the final structure.

Biosynthesis and Production Strategies for Spectabilin

Elucidation of Natural Biosynthetic Pathways

The natural biosynthesis of spectabilin is a complex process characteristic of polyketide synthesis in Streptomyces. This process is governed by a dedicated set of genes organized into a biosynthetic gene cluster.

Genetic Basis of Biosynthesis

Spectabilin is a nitrophenyl-substituted polyketide, and its biosynthesis is directed by a specific gene cluster. Studies have identified and cloned the spectabilin gene cluster from Streptomyces spectabilis. Interestingly, this cluster shows evolutionary proximity to the aureothin (B1665325) gene cluster, rather than the spectabilin gene cluster found in Streptomyces orinoci. Despite the high homology between the catalytic proteins from the spectabilin clusters of S. spectabilis and S. orinoci, they exhibit distinct regulatory mechanisms. nih.gov The spectabilin gene cluster from Streptomyces orinoci has been a subject of synthetic biology strategies aimed at activating this historically silent pathway under standard laboratory conditions. benchchem.comnih.gov

Enzymatic Mechanisms Involved

The biosynthesis of polyketides like spectabilin involves a series of enzymatic reactions carried out by large multienzyme complexes, often of the polyketide synthase (PKS) type. While detailed enzymatic mechanisms for every step of spectabilin biosynthesis are still under investigation, the process generally involves the sequential condensation of small carboxylic acid units, such as malonyl-CoA and methylmalonyl-CoA, followed by various modifications like reductions, dehydrations, and cyclizations. frontiersin.org

Research into related biosynthetic pathways, such as that of spectinomycin (B156147) (another compound produced by Streptomyces spectabilis), has shed light on specific enzymatic functions involved in creating complex structures. For example, the formation of the dioxane bridge in spectinomycin involves a radical S-adenosyl methionine (SAM) dehydrogenase enzyme, SpeY, which catalyzes a dehydrogenation reaction. nih.gov While spectabilin is structurally different from spectinomycin, studies on similar Streptomyces-produced compounds provide valuable insights into the potential enzymatic machinery involved in spectabilin biosynthesis.

Synthetic Biology and Metabolic Engineering for Heterologous Production

To overcome limitations in natural production, synthetic biology and metabolic engineering offer powerful tools for producing spectabilin in more amenable host organisms. This involves manipulating and transferring the biosynthetic machinery to a new host.

Refactoring of Biosynthetic Gene Clusters (e.g., Streptomyces orinoci Spectabilin cluster)

Refactoring of biosynthetic gene clusters is a key synthetic biology strategy to activate silent pathways and improve production in native or heterologous hosts. For the silent spectabilin cluster of Streptomyces orinoci, this strategy has involved removing native regulatory control elements and replacing them with constitutive and inducible heterologous promoters within a "plug-and-play" scaffold. benchchem.comnih.govnih.govdokumen.pubresearchgate.net This approach facilitates the straightforward expression of the gene cluster and production of spectabilin at detectable levels, enabling further analysis and optimization. nih.govnih.govresearchgate.net

Selection and Engineering of Host Organisms (e.g., E. coli, Saccharomyces cerevisiae, Streptomyces)

The selection of an appropriate host organism is critical for successful heterologous production. Ideal hosts should be easy to culture, genetically tractable, and capable of providing the necessary precursors and cellular environment for the introduced biosynthetic pathway. chalmers.senih.gov

Escherichia coli : E. coli is a widely used host due to its rapid growth, established genetic tools, and relatively simple cultivation. chalmers.senih.govnih.gov It has been explored for the production of various natural products and pharmaceutical compounds. nih.govnih.gov While E. coli can be challenging for expressing large protein complexes or performing complex post-translational modifications, advances in metabolic engineering and synthetic biology are expanding its capabilities. nih.gov

Saccharomyces cerevisiae : Saccharomyces cerevisiae, baker's or brewer's yeast, is another popular eukaryotic host for heterologous production, particularly for compounds requiring post-translational modifications or complex pathways. nih.govchalmers.senih.govnih.govmdpi.com It offers advantages in protein secretion and has a wealth of available genetic tools. chalmers.se S. cerevisiae has been engineered for the production of various natural products and pharmaceuticals. nih.govchalmers.senih.gov

Streptomyces : Streptomyces species themselves are excellent hosts for refactoring and expressing biosynthetic gene clusters from other Streptomyces strains due to their inherent capacity for producing secondary metabolites and compatibility with large gene clusters. nih.gov They possess the necessary cellular machinery and precursor pathways. nih.gov Using engineered Streptomyces strains with reduced genomes and cleaned backgrounds can further enhance the production of desired compounds. nih.gov

Efforts are underway to implement the heterologous production pathway of spectabilin in hosts like Pseudomonas putida by expressing the relevant genes under inducible promoters. igem.org Computational modeling is being used to predict optimal genotypes for maximum spectabilin production in engineered strains. igem.org

Optimization of Production Yields and Processes

Optimizing the production yield of spectabilin in engineered hosts involves several strategies. This includes optimizing the expression levels of the genes in the refactored cluster, ensuring sufficient supply of metabolic precursors, and minimizing the impact of competing native pathways. nih.gov Computational modeling and analysis of genome-scale metabolic models can help identify targets for metabolic manipulation to maximize the flux towards spectabilin production. igem.org Techniques such as optimizing culture conditions, media composition, and induction strategies for inducible promoters also play a crucial role in improving yields. igem.orgsilvaco.com

Data Table: Host Organisms Explored for Heterologous Production of Natural Products (including strategies relevant to Spectabilin production)

| Host Organism | Advantages | Challenges | Relevance to Spectabilin Production |

| Escherichia coli | Rapid growth, established genetic tools, simple cultivation. chalmers.senih.govnih.gov | Protein folding, complex post-translational modifications. nih.gov | Explored for heterologous expression of natural product pathways. nih.govnih.gov |

| Saccharomyces cerevisiae | Eukaryotic machinery, protein secretion, genetic tools. chalmers.senih.govnih.govmdpi.com | Potential hyper-glycosylation, different metabolic pathways. nih.gov | Used for producing various natural products and pharmaceuticals. nih.govchalmers.senih.gov |

| Streptomyces | Native secondary metabolite producers, compatible with large gene clusters. nih.gov | Complex biology, slower growth compared to E. coli. nih.gov | Ideal for refactoring and expressing Streptomyces gene clusters like spectabilin. nih.gov |

| Pseudomonas putida | Explored for metabolic engineering and production of natural products. igem.org | Specific challenges related to expressing complex pathways may exist. igem.org | Subject of ongoing research for implementing spectabilin production pathway. igem.org |

Chemical Synthesis Methodologies for Spectabilin and Analogs

The chemical synthesis of complex natural products like spectabilin presents significant challenges and opportunities for developing novel synthetic strategies and methodologies. Research efforts have focused on both the total synthesis of spectabilin and the synthesis of its analogs to explore their chemical space and biological activities.

One reported total synthesis of (±)-Spectabilin was based on utilizing 2-ethyl-6-methoxypyran-4-one as a key intermediate, with the tetrahydrofuran (B95107) ring and the extended conjugated system being incorporated sequentially to construct the natural product. escholarship.org Another approach described a concise total synthesis of (+)-Spectabilin, achieved in 10 linear steps. escholarship.orgescholarship.org This method aimed to address the racemization problem often encountered in the synthesis of methoxypyranones and employed the concept of kinetic resolution with a temporary stereocenter to enhance enantiomeric excess. escholarship.orgescholarship.org

Further synthetic advancements have included the discovery of new reaction variants applicable to the synthesis of spectabilin-related structures. For instance, an aromatic Nazarov triflation has been developed, allowing for rapid access to polycyclic ring skeletons, which can be further elaborated using palladium cross-coupling methods in the synthesis of various natural products, including taiwaniaquinoids. escholarship.orgescholarship.org While this triflation method has shown effectiveness with electron-rich and neutral substrates, it was found not to be compatible with electron-deficient substrates. escholarship.org

Efforts have also been directed towards the synthesis of spectabilin analogs. Neoaureothin, for example, is described as a chain-extended analog of aureothin, a related polyketide. scbt.com The synthesis of new cytotoxic spectabilin derivatives has also been reported from Streptomyces species associated with Euonymus japonicas. niist.res.in

Chemical synthesis is also employed to validate the structure and bioactivity of spectabilin after its isolation and sequencing. benchchem.com This process can involve methods such as solid-phase peptide synthesis (SPPS) for producing related peptides. benchchem.com

While detailed step-by-step synthetic procedures with yields and conditions for all reported syntheses of spectabilin and its direct analogs were not extensively detailed in the search results, the literature indicates the successful total synthesis of both racemic and enantioselective versions, highlighting the complexity and the ongoing development of synthetic strategies in this area. escholarship.orgescholarship.org The synthesis of analogs often involves modifying the core structure or peripheral chains to explore structure-activity relationships.

The field of chemical synthesis, particularly in the context of complex natural products and their analogs, continues to evolve, with new methodologies and strategies being developed to overcome synthetic challenges and provide access to diverse chemical structures for further investigation. mdpi.comoaepublish.comnih.govepfl.chstanford.edu

Reported Spectabilin Synthesis Approaches

| Synthesis Type | Key Intermediate / Strategy | Number of Steps | Enantioselectivity | Reference |

| (±)-Spectabilin Total Synthesis | 2-ethyl-6-methoxypyran-4-one based | Not specified | Racemic | escholarship.org |

| (+)-Spectabilin Total Synthesis | Novel enantioselective route to γ-methoxypyranone | 10 linear steps | High | escholarship.orgescholarship.org |

Note: The data presented in this table is based on the information available in the provided search snippets and may not represent all reported synthetic routes or their full details.

Preclinical Investigations of Spectabilin S Biological Activities

In Vitro Studies on Cellular and Molecular Effects

In vitro studies are fundamental for dissecting the direct effects of spectabilin on various cell types and identifying the molecular pathways involved. bmglabtech.comnih.gov These assays provide controlled environments to investigate specific biological processes. bmglabtech.com

Mechanisms of Antibacterial Activity

Spectabilin has demonstrated antibacterial activity. researchgate.neteurekaselect.com While the precise mechanisms of spectabilin's antibacterial action are still under investigation, some research suggests it may involve the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways. benchchem.com Another related antibiotic, spectinomycin (B156147) (also produced by Streptomyces spectabilis), exerts its antimicrobial action by binding to the bacterial 30S ribosomal subunit, thereby impeding bacterial translation. nih.gov This suggests a potential ribosomal target for spectabilin as well, although further research is needed to confirm this.

Mechanisms of Antiparasitic Activity

Spectabilin has shown antiparasitic activity. researchgate.neteurekaselect.com Studies have indicated its activity against Plasmodium species, the parasites that cause malaria. nih.gov Research comparing spectabilin to other peptides, such as Scorpine, demonstrated that spectabilin exhibited activity against malaria ookinetes at a lower concentration (100 nM) compared to Scorpine (above 700 nM). researchgate.net The mechanisms by which spectabilin exerts its antiparasitic effects are not yet fully elucidated, but potential targets could include essential parasitic enzymes or cellular processes critical for their survival and replication. researchgate.netmdpi.com

Mechanisms of Cytotoxic Activity

Spectabilin has been reported to possess cytotoxic activities. researchgate.neteurekaselect.com Cytotoxicity refers to the ability of a compound to be toxic to cells, often leading to cell death. bmglabtech.com In vitro studies using various cell lines are commonly employed to assess cytotoxic effects. mdpi.com While specific detailed mechanisms for spectabilin's cytotoxicity are not extensively documented in the provided search results, general mechanisms of cytotoxic compounds can involve inducing apoptosis (programmed cell death), disrupting cell membrane integrity, or interfering with vital cellular processes like proliferation or signal transduction. bmglabtech.commdpi.comoncolines.comnih.gov

Other Mechanistic Investigations in Cell-Based Assays

Cell-based assays are versatile tools used to investigate a wide range of cellular and molecular effects of compounds. bmglabtech.comnih.gov Beyond antibacterial, antiparasitic, and cytotoxic activities, these assays can explore effects on cell proliferation, migration, invasion, signal transduction pathways, apoptosis, cell differentiation, and protein-protein interactions. oncolines.comnuvisan.com They can also be used to study changes in gene and protein expression. nuvisan.comnih.gov While specific details on other mechanistic investigations of spectabilin using cell-based assays were not prominently featured in the search results, these types of studies are crucial for a comprehensive understanding of its biological profile. bmglabtech.comnuvisan.com

Preclinical In Vivo Models for Activity Assessment

Model Selection and Study Design

The selection of an appropriate in vivo model is a critical step in preclinical research and depends heavily on the specific research question and the biological activity being investigated. ichor.biomodernvivo.com Factors to consider include the model's genetic background, its anatomical and physiological similarities to humans, the availability of established disease models, and practical considerations such as cost and housing requirements. ichor.bio Rodents, particularly mice and rats, are frequently used in vivo models in biomedical research due to their tractability and the availability of various disease models. ichor.bio

Study design in in vivo research requires careful planning to ensure scientific rigor, reproducibility, and translatability of the results. ichor.bioresearchgate.net Key aspects include clearly defined objectives, hypotheses, and endpoints, as well as a detailed plan for data collection, analysis, and interpretation. ichor.bio Randomization and blinding are important techniques to minimize bias. ichor.bio While the search results confirm the importance of in vivo studies and model selection in preclinical assessment nih.govnih.gov, specific details regarding the in vivo models and study designs used for spectabilin were not extensively provided. Research on spectabilin's activity against malaria, for instance, would likely involve in vivo models of malaria infection. nih.gov

5.2.2. Evaluation of Efficacy in Relevant Biological Systems

Preclinical evaluation of a compound's efficacy involves assessing its potential therapeutic benefits in laboratory settings, often using in vitro (cell-based) and in vivo (animal) models that mimic human diseases or biological processes atlantiaclinicaltrials.comlidebiotech.com. These studies aim to determine how well a compound manages a disease or condition and provide initial evidence of its effectiveness before human testing atlantiaclinicaltrials.comlidebiotech.com. Efficacy studies are typically among the first pharmacology studies conducted for a new chemical entity premier-research.com.

Research indicates that Spectabilin possesses several biological activities, including antimicrobial, antiparasitic, and cytotoxic effects eurekaselect.comresearchgate.net. These activities have been observed in preclinical investigations evaluating Spectabilin's impact on various biological systems.

Detailed research findings highlight Spectabilin's significant antimicrobial activity against a range of pathogens benchchem.com. Studies have demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria benchchem.com.

Furthermore, Spectabilin has shown promise in preclinical cancer research, exhibiting anticancer properties benchchem.com. Investigations have indicated its potential to induce apoptosis, a form of programmed cell death, in cancer cells benchchem.com. Cytotoxic activities of Spectabilin have also been reported eurekaselect.comresearchgate.net.

While specific detailed data tables with numerical efficacy values (like IC50 or ED50) for Spectabilin across various biological systems were not extensively available in the search results, the collective findings from preclinical studies underscore its potential as a compound with diverse biological activities, particularly in the antimicrobial and anticancer domains eurekaselect.comresearchgate.netbenchchem.com.

The evaluation of efficacy in relevant biological systems for Spectabilin has primarily focused on its effects against microbial pathogens and cancer cells in laboratory settings eurekaselect.comresearchgate.netbenchchem.com. These initial preclinical findings provide a basis for further investigation into the mechanisms underlying Spectabilin's observed biological activities.

| Biological Activity | System Studied | Observed Effect |

| Antimicrobial | Various pathogens | Significant inhibition of growth |

| Anticancer | Cancer cell lines | Induction of apoptosis, Cytotoxic activity |

| Antiparasitic | Not specified in detail | Activity observed |

Table 1: Summary of Spectabilin's Observed Biological Activities in Preclinical Studies.

Structure Activity Relationship Sar and Derivative Research

Design Principles for Spectabilin Analogs and Derivatives

The design of Spectabilin analogs and derivatives for SAR studies typically involves targeted modifications to the parent structure to probe the importance of specific functional groups and structural motifs for biological activity. General principles guiding such design include:

Identification of Key Pharmacophores: Analyzing the core structure of Spectabilin to identify the essential features responsible for binding to biological targets and eliciting a response. This often involves examining different regions of the molecule, such as the 4-pyranone moiety, the tetrahydrofuranyl moiety, and the attached polyketide chain, as well as the nitro group. nih.gov

Systematic Structural Modifications: Introducing planned variations to the identified pharmacophores or other parts of the molecule. This can involve:

Substitution: Replacing existing atoms or groups with others of varying electronic, steric, or lipophilic properties.

Deletion: Removing specific functional groups or parts of the scaffold.

Addition: Introducing new groups to the structure.

Isosteric Replacement: Substituting a functional group with another having similar size, shape, and electronic properties.

Skeletal Modifications: Altering the ring structures or the length and branching of the polyketide chain.

Exploration of Stereochemistry: Investigating the impact of different stereoisomers on activity, as the three-dimensional arrangement of atoms can significantly influence binding to biological targets.

Linker Modifications: If Spectabilin is found to interact with a target through a linker region, modifying the length, flexibility, or composition of this linker can provide insights into the optimal spatial arrangement for activity.

Probing Metabolic Stability and Pharmacokinetic Properties: While dosage and administration information are excluded, the design of analogs can also consider modifications aimed at improving properties relevant to drug development, such as metabolic stability, solubility, and permeability, without discussing specific in vivo outcomes.

These design principles are applied iteratively, with the synthesis and biological evaluation of each new analog informing the design of subsequent generations of compounds.

Impact of Structural Modifications on Biological Activity

Studies on derivatives related to Spectabilin, such as sperabillins, have provided insights into how structural changes can affect biological activity, particularly antimicrobial effects. Modifications to the sperabillin structure have been carried out to investigate their impact.

Key modifications explored include:

Removal of the 2-amidinoethylamino moiety: Brief acidic hydrolysis was used to remove this group.

Modification of the 2,4-hexadienoyl moiety: This unsaturated chain was modified by hydrogenation to the hexanoyl moiety. Enzymatic reactions using Pseudomonas acidovorans were also employed to cleave this moiety.

Replacement of moieties: The 2-amidinoethylamino and 2,4-hexadienoyl moieties were replaced with other groups.

These structural alterations led to variations in antimicrobial activity. For instance, a derivative created by condensing two molar amounts of dehexadienoylsperabillin A with (E,E)-muconic acid demonstrated improved protective effects against Gram-negative bacteria compared to sperabillin A.

This research highlights the importance of the 2-amidinoethylamino and 2,4-hexadienoyl moieties for the antimicrobial activity of sperabillins and suggests that modifications or replacements of these groups can lead to compounds with altered or enhanced activity profiles.

Computational Approaches in SAR Studies

Computational methods play an increasingly important role in modern SAR studies, complementing experimental approaches by providing theoretical insights and guiding the design of new compounds. For a molecule like Spectabilin, computational approaches can be applied to:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models aim to establish a mathematical relationship between the structural properties (descriptors) of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), QSAR can help identify which structural features are most critical for the observed activity. This can involve methods like multiple linear regression (MLR) or partial least squares (PLS).

Molecular Docking: If the biological target of Spectabilin is known or can be modeled, molecular docking simulations can predict how Spectabilin and its derivatives might bind to the target site. This provides information about the likely binding pose, interactions with key amino acid residues, and the relative binding affinity of different compounds.

De Novo Design: Computational algorithms can be used to design novel molecules with predicted activity based on the structural features identified as important from SAR analysis and potential target interactions.

Conformational Analysis: Studying the possible three-dimensional shapes (conformations) of Spectabilin and its derivatives can help understand how flexibility and specific conformations might influence binding and activity.

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of Spectabilin in solution or interacting with a target, offering a more realistic view than static docking studies.

While specific computational studies on Spectabilin were not detailed in the provided search results, these methods represent standard approaches in SAR research and could be valuable tools for further investigating the relationship between the structure of Spectabilin and its diverse biological activities.

Molecular Targets and Mechanism of Action Studies

Identification of Molecular Targets

Direct identification of Spectabilin's molecular targets appears limited in the provided search results. However, its reported antiplasmodial activity suggests potential targets within the malaria parasite Plasmodium falciparum. One search result mentions PFI1625c, a metalloprotease in Plasmodium falciparum, as a potential drug target for antimalarial peptides, and notes a correlation between the affinity of bioactive peptides towards PFI1625c and their antimalarial activity. researchgate.net While Spectabilin is a polyketide and not explicitly listed as one of the tested peptides in that specific context, this highlights the type of targets investigated in antimalarial research.

Another area where Spectabilin has shown activity is as a nematicide. nih.gov This suggests potential targets within nematodes, possibly involving neurological, muscular, or metabolic pathways essential for their survival.

Spectabilin is also described as having antiviral activity. nih.gov Antiviral compounds can target various stages of viral replication, including entry, transcription, translation, or assembly. Specific viral or host proteins involved in these processes could be potential molecular targets.

Elucidation of Cellular and Subcellular Pathways Affected

The biological activities of Spectabilin imply its influence on various cellular and subcellular pathways. Its antiplasmodial activity suggests interference with pathways vital for the survival and proliferation of the malaria parasite, such as metabolic processes, protein synthesis, or cellular structure maintenance.

As a nematicide, Spectabilin likely disrupts essential physiological processes in nematodes. This could involve pathways related to neuromuscular function, energy metabolism, or development.

The antiviral activity of Spectabilin indicates that it may modulate cellular pathways involved in viral infection and replication. This could include host cell pathways that the virus hijacks or viral-specific processes.

Spectabilin is a polyketide, and the biosynthesis of polyketides involves complex pathways mediated by polyketide synthases. nih.govnih.gov While this relates to its production, understanding its mechanism of action involves identifying the pathways it affects in target organisms.

Ligand-Receptor Interaction Studies

Studies specifically detailing the ligand-receptor interactions of Spectabilin are not prominently featured in the provided search results. General principles of ligand-receptor interactions involve the specific binding of a signaling molecule (ligand) to a receptor protein, leading to a change in the receptor's shape or activity and initiating a signaling pathway. khanacademy.org Receptors can be intracellular or located on the cell surface. khanacademy.org

Given Spectabilin's diverse activities, it is plausible that it interacts with different molecular targets through specific binding events. However, the nature of these interactions (e.g., covalent binding, non-covalent interactions, specific receptor proteins) and the detailed structural aspects of Spectabilin binding to its targets require further investigation.

Research on ligand-receptor interactions often involves techniques such as binding assays, structural analysis (e.g., X-ray crystallography, cryo-electron microscopy), and computational modeling (e.g., docking studies). github.iofrontiersin.orgnih.gov One search result mentions the use of Autodock Vina for docking studies of ligand molecules to DNA Gyrase, illustrating a computational approach to studying ligand-target interactions. niist.res.in Such methods could potentially be applied to study Spectabilin's interactions with its putative targets.

Emerging Research Directions and Future Perspectives

Integration of Multi-Omics Technologies (Proteomics, Metabolomics, Transcriptomics)

The application of multi-omics technologies, including transcriptomics, proteomics, and metabolomics, is becoming increasingly important in biological research to gain a comprehensive understanding of complex biological systems. nih.govmdpi.com These approaches can reveal molecular markers associated with biological processes and provide insights into underlying mechanisms, molecular functions, and cellular interactions. nih.gov While integrating data from these different omics layers presents challenges, such as data harmonization and analysis complexity, it offers the potential to identify complex patterns and interactions missed by single-omics analyses. nih.govmdpi.com

In the context of compounds like Spectabilin, which can be produced by microorganisms such as Streptomyces spectabilis, multi-omics could be instrumental in understanding the intricate regulatory networks governing its biosynthesis. nih.gov Transcriptomics could reveal the gene expression patterns associated with Spectabilin production, while proteomics could identify the enzymes and proteins involved in the biosynthetic pathway. Metabolomics could provide a snapshot of the metabolic state of the producing organism, highlighting precursors and related compounds. Combining these data sets could lead to a more complete picture of the biological processes influencing Spectabilin yield and potentially uncover ways to enhance its production through genetic or environmental manipulation. Integrated multi-omics strategies have been applied in other areas of biological and biomedical research, demonstrating their power in revealing molecular insights and informing tailored approaches. nih.govfrontiersin.orgresearchgate.net

Advanced Bio-manufacturing and Process Engineering

Advanced bio-manufacturing and process engineering are crucial for the efficient and scalable production of complex natural products like Spectabilin, which is produced by Streptomyces spectabilis. nih.govsusupport.com Bioprocess engineering involves the planning, construction, execution, and revision of biological and mechanical processes to create new products within the life sciences. kgi.edu This field requires expertise in areas such as microbiology, cell culture, fermentation, and downstream processing. susupport.comthechemicalengineer.com

Research in this area focuses on optimizing various stages of the production process, from the selection and cultivation of the producing organism to the extraction and purification of the final product. susupport.comispe.org Techniques such as media development, monitoring and control of environmental conditions in bioreactors, and efficient separation and purification methods are key aspects of advanced bio-manufacturing. susupport.comthechemicalengineer.com Synthetic biology approaches are also being explored to enhance the production of natural products. For instance, refactoring biosynthetic gene clusters and using heterologous expression systems in optimized host organisms can potentially lead to improved yields and more straightforward production of target compounds. nih.gov Rational design strategies based on understanding the evolutionary history of related polyketides, such as aureothin (B1665325), spectinabilin (B1678161), and luteoreticulin, have shown promise in reprogramming biosynthetic pathways. nih.gov

Potential for Novel Biomedical Applications

Spectabilin has demonstrated various biological activities, including antiviral and antimalarial properties. nih.gov It has also been identified as a peptide with antibacterial, antiparasitic, and cytotoxic activities in studies involving frog skin secretions. researchgate.neteurekaselect.com These findings suggest a potential for novel biomedical applications.

Future research could focus on further exploring the mechanisms behind these observed activities. For example, investigating the specific viral and malarial targets of Spectabilin could pave the way for developing new antiviral and antimalarial therapies. Similarly, detailed studies into its antibacterial, antiparasitic, and cytotoxic effects could lead to the identification of Spectabilin or its derivatives as potential leads for new antimicrobial or anti-cancer agents. researchgate.neteurekaselect.com The use of advanced techniques, potentially combined with multi-omics data, could help elucidate the cellular pathways and molecular interactions through which Spectabilin exerts its effects. Exploring structural modifications of Spectabilin could also lead to the development of analogs with enhanced activity, specificity, or reduced toxicity. The broad spectrum of activities observed so far highlights the potential of Spectabilin as a source for discovering novel therapeutic compounds.

Q & A

Basic: What are the key considerations when designing experiments to characterize the physicochemical properties of Spectabilin?

Answer:

Experimental design must prioritize clarity and feasibility . Begin by defining measurable variables (e.g., solubility, melting point, spectroscopic signatures) and selecting validated analytical techniques (e.g., HPLC, NMR). Ensure alignment with available resources (e.g., instrumentation, time) and address potential confounding factors (e.g., solvent purity, temperature control). Pilot studies are recommended to refine protocols before full-scale analysis .

Advanced: How can researchers resolve contradictions in Spectabilin’s reported biological activity across different studies?

Answer:

Systematically evaluate methodological variables such as assay conditions (e.g., cell lines, incubation times), Spectabilin purity, and dosage ranges. Conduct meta-analyses to identify trends or outliers, and perform replication studies under standardized protocols. Statistical tools (e.g., ANOVA, sensitivity analysis) can quantify variability and isolate confounding factors .

Basic: What methodological approaches are recommended for synthesizing Spectabilin in a laboratory setting?

Answer:

Follow reproducible synthetic pathways documented in peer-reviewed literature, with emphasis on reaction optimization (e.g., catalyst selection, solvent systems). Validate each step using spectroscopic characterization (e.g., IR, mass spectrometry) and purity assays (e.g., TLC). Document deviations rigorously to troubleshoot scalability issues .

Advanced: What strategies should be employed to investigate Spectabilin’s mechanism of action at the molecular level?

Answer:

Combine multi-omics approaches (e.g., transcriptomics, proteomics) with functional assays (e.g., CRISPR knockouts, binding affinity studies). Use computational modeling (e.g., molecular docking) to predict target interactions, followed by experimental validation (e.g., SPR, ITC). Ensure controls for off-target effects and employ dose-response analyses to establish causality .

Basic: How can researchers ensure the purity and stability of Spectabilin in experimental setups?

Answer:

Implement quality control protocols such as periodic HPLC analysis, accelerated stability testing (e.g., under varied pH/temperature), and inert storage conditions (e.g., argon environment, desiccants). Document degradation products and establish acceptance criteria for purity thresholds (>95%) .

Advanced: What statistical methods are appropriate for analyzing dose-response relationships in Spectabilin toxicity studies?

Answer:

Use non-linear regression models (e.g., Hill equation, log-logistic curves) to estimate EC50/IC50 values. Pair with sensitivity analyses (e.g., bootstrapping) to assess confidence intervals. For in vivo studies, apply survival analysis (e.g., Kaplan-Meier) and adjust for covariates (e.g., body weight, metabolic rate) .

Basic: What ethical guidelines apply to preclinical studies involving Spectabilin in animal models?

Answer:

Adhere to institutional animal care protocols (IACUC) for humane endpoints, sample sizes, and anesthesia. Justify species selection (e.g., rodents vs. zebrafish) based on translational relevance. Include negative/vehicle controls to distinguish compound-specific effects from procedural stress .

Advanced: How can Spectabilin’s pharmacokinetic profile be optimized for in vivo efficacy studies?

Answer:

Employ physiologically based pharmacokinetic (PBPK) modeling to predict absorption/distribution. Test formulations (e.g., liposomal encapsulation, prodrugs) to enhance bioavailability. Validate using LC-MS/MS for plasma concentration monitoring and correlate with efficacy endpoints (e.g., tumor regression) .

Basic: What are the best practices for validating Spectabilin’s structural identity post-synthesis?

Answer:

Combine complementary spectroscopic methods : NMR for covalent structure confirmation, X-ray crystallography for absolute stereochemistry, and elemental analysis for composition. Cross-reference data with published spectra and report deviations >5% .

Advanced: How should researchers address gaps in understanding Spectabilin’s role in multi-target pathways?

Answer:

Use network pharmacology to map Spectabilin’s interactions with signaling nodes (e.g., kinase cascades, GPCRs). Validate via siRNA silencing or CRISPR-Cas9 knockouts of predicted targets. Integrate single-cell RNA sequencing to identify cell-type-specific effects and prioritize pathways for functional assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.